molecular formula C17H11BrFNO2 B7456454 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide

7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide

Cat. No. B7456454
M. Wt: 360.2 g/mol
InChI Key: URCBQCWXTAVTBE-UHFFFAOYSA-N
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Description

7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene derivatives. It has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations include its limited solubility in water, its instability under certain conditions, and the need for further research to fully understand its mechanism of action.

Future Directions

The future directions for the research on 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its pharmacokinetic and pharmacodynamic properties. It may also be studied for its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles may also be explored.

Synthesis Methods

The synthesis method of 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide involves the reaction of 7-bromo-3-hydroxy-3,4-dihydronaphthalen-2(1H)-one with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a carboxylic acid derivative. The yield of the product depends on the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders.

properties

IUPAC Name

7-bromo-N-(2-fluorophenyl)-3-oxo-4H-naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO2/c18-12-6-5-10-9-16(21)13(8-11(10)7-12)17(22)20-15-4-2-1-3-14(15)19/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBQCWXTAVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C=C(C1=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide

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